molecular formula C6H3F9<br>CF3(CF2)3CH=CH2<br>C6H3F9 B102655 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene CAS No. 19430-93-4

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene

Cat. No. B102655
CAS RN: 19430-93-4
M. Wt: 246.07 g/mol
InChI Key: GVEUEBXMTMZVSD-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene is a chemical compound with the linear formula CH2=CH (CF2)3CF3 . It is also known as 1H,1H,2H-Perfluoro-1-hexene .


Molecular Structure Analysis

The molecular structure of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene is represented by the SMILES string FC(F)(F)C(F)(F)C(F)(F)C(F)(F)CCS . The InChI key is GQJXVHYUQPXZOL-UHFFFAOYSA-N .

When polymerized with ethene and tetrafluoroethene, the resulting compound has a melting point of 360 °C (decomp) .

Scientific Research Applications

Chemical Synthesis and Compounds

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene has been involved in chemical synthesis and the creation of various compounds. For instance, fluorination of benzene has led to the formation of nonafluoro cyclo hexanes, which are further processed to produce various unsaturated products, including nonafluorides (Godsell, Stacey, & Tatlow, 1958). Additionally, its role in the post-functionalization of pendant vinyl groups through ruthenium-catalyzed metathesis reactions has been noted, resulting in fluoroalkyl-functionalized cyclic olefin copolymer (Tanaka, Sasaki, Takenaka, Nakayama, & Shiono, 2018).

Polymerization Processes

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene has been utilized in various polymerization processes. For example, it played a role in the efficient living polymerization of 1-hexene at low temperatures, leading to the production of high molecular weight poly(1-hexene) with a narrow distribution (Nomura & Fudo, 2004). It has also been used in the polymerization of 1-hexene with bis[N-(3-tert-buty salicylidene)phenylamina-to]titanium(IV) dichloride, producing poly(1-hexene) with high molecular weight and an atactic structure (Saito, Mitani, Matsui, Kashiwa, & Fujita, 2000).

Catalysis and Isomerization

In the field of catalysis and isomerization, 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene has shown its application. For instance, it has been involved in the synthesis and properties of N-Arylpyrrole-Functionalized Poly(1-hexene-alt-CO), highlighting its role in the catalysis process (Samples, Schuck, Joshi, Willets, & Dobereiner, 2018). Furthermore, it has been a part of the study on 1-hexene isomerization over bimetallic M-Mo-ZSM-5 (M: Fe, Co, Ni) zeolite catalysts, showing the effects of transition metals addition on the catalytic performance (Kostyniuk, Key, & Mdleleni, 2020).

Chemical and Physical Analysis Techniques

Additionally, solution XAS (X-ray Absorption Spectroscopy) analysis has been used to explore active species in syndiospecific styrene polymerization and 1-hexene polymerization, providing insights into the chemical nature and structure of the involved compounds (Nomura, Izawa, Yi, Nakatani, Aoki, Harakawa, Ina, Mitsudome, Tomotsu, & Yamazoe, 2019).

properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene
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InChI

InChI=1S/C6H3F9/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H,1H2
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InChI Key

GVEUEBXMTMZVSD-UHFFFAOYSA-N
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Canonical SMILES

C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

C4F9CH=CH2, C6H3F9
Record name 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro-
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DSSTOX Substance ID

DTXSID6047575
Record name (Perfluorobutyl)ethene
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Molecular Weight

246.07 g/mol
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Physical Description

Liquid, Colorless liquid with an ethereal odor;, COLOURLESS LIQUID.
Record name 1-Hexene, 3,3,4,4,5,5,6,6,6-nonafluoro-
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Boiling Point

58 °C
Record name Perfluorobutyl ethylene
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Flash Point

-17 °C c.c.
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Solubility

Solubility in water: none
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Density

1.4 g/L, Relative density of the vapor/air-mixture = 3.3 at 20 °C (air = 1), 1.4 g/l, Relative density of the vapour/air-mixture at 20 °C (air = 1): 3.3
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Vapor Density

8.5 (Air = 1), Relative vapor density (air = 1): 8.5
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Vapor Pressure

238.0 [mmHg], 31.7 kPa at 20 °C (238 mm Hg at 20 °C), Vapor pressure, kPa at 20 °C: 31.7
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Product Name

3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene

Color/Form

Colorless liquid

CAS RN

19430-93-4
Record name (Perfluorobutyl)ethylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene
Reactant of Route 2
Reactant of Route 2
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene
Reactant of Route 3
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene
Reactant of Route 4
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene
Reactant of Route 5
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene
Reactant of Route 6
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene

Citations

For This Compound
47
Citations
DW Cho, J Shin, W Bae, H Kim… - Journal of Chemical & …, 2012 - ACS Publications
High-pressure phase behavior measurements of (CO 2 + heptadecafluoro-1-decene) and (CO 2 + nonafluoro-1-hexene) binary mixture systems were carried out using a variable …
Number of citations: 1 pubs.acs.org
R Tanaka, A Sasaki, T Takenaka, Y Nakayama… - Polymer, 2018 - Elsevier
Copolymerization of norbornene (NB) and 1,5-hexadiene (HD) was performed using a fluorenylamido-ligated titanium catalyst which conducts copolymerization of NB and 1-alkene. …
Number of citations: 9 www.sciencedirect.com
Y Furukawa, S Shin‐Ya, H Miyake… - Journal of applied …, 2001 - Wiley Online Library
The reactivity of cyclosiloxane with 3,3,4,4,5,5,6,6,6‐nonafluorohexyl group and its application to fluorosilicone synthesis were studied. In contrast to the polymerization of the …
Number of citations: 26 onlinelibrary.wiley.com
S Borkar, A Sen - Macromolecules, 2005 - ACS Publications
Fluoropolymers and their copolymers with functional comonomers are interesting materials. The incorporation of fluorine-containing moieties in polymers results in materials with high …
Number of citations: 37 pubs.acs.org
T Shimasaki, Y Ohno, M Tanaka, M Amano… - Bulletin of the …, 2019 - journal.csj.jp
Novel perfluoroalkyl gelators without hydrogen bonds–bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) isophthalate (1m), bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl) …
Number of citations: 3 www.journal.csj.jp
JM Breen, S Olejarz, KR Seddon - ACS Sustainable Chemistry & …, 2016 - ACS Publications
Microwave synthesis is shown to be a valuable route to novel fluorinated ionic liquid surfactants. 1-Methyl-3-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imidazolium iodide was prepared by …
Number of citations: 20 pubs.acs.org
Y Furukawa, S Shin‐ya, M Saito… - Polymers for …, 2002 - Wiley Online Library
Fluorosilicone elastomer based on the poly[(3,3,3‐trifluoropropyl)methylsiloxane‐co‐(3,3,4,4,5,5,6,6,6‐nonafluorohexyl)methylsiloxane] was studied. First, the synthesis of fluorosilicone …
Number of citations: 26 onlinelibrary.wiley.com
C Damas, R Naejus, R Coudert - Colloids and Surfaces A: Physicochemical …, 1999 - Elsevier
The micellar and surface-active properties of two short-chain, non-ionic perfluorinated surfactants: 3,3,4,4,5,5,6,6,6-nonafluorohexane-1,2-diol (NFHD) and 3,3,4,4,5,5,6,6,7,7,8,8,8-…
Number of citations: 5 www.sciencedirect.com
Y Furukawa, M Kotera - Journal of Polymer Science Part A …, 2002 - Wiley Online Library
Hydrosilylation of fluorinated olefins with polyhydromethylsiloxane (PHMS) in the presence of a platinum catalyst was investigated to synthesize fluorosilicone having highly fluorinated …
Number of citations: 38 onlinelibrary.wiley.com
S Borkar, A Sen… - Journal of Polymer Science …, 2006 - Wiley Online Library
2‐Methylene‐1,3‐dioxepane (MDO) was copolymerized with fluoroalkenes (R f CHCH 2 ) using azobis(isobutyronitrile) AIBN as an initiator. NMR spectroscopy confirmed that the …
Number of citations: 21 onlinelibrary.wiley.com

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